molecular formula C12H8N2OS B13692575 2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one

2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one

Cat. No.: B13692575
M. Wt: 228.27 g/mol
InChI Key: FERJOBBPSYQFLY-UHFFFAOYSA-N
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Description

2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one is a heterocyclic compound that features a benzene ring fused to an isothiazole ring, with a pyridine substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one typically involves the reaction of 2-mercaptobenzamide with 2-bromopyridine under basic conditions. The reaction proceeds through the formation of a thioamide intermediate, which cyclizes to form the isothiazole ring. The reaction is usually carried out in an anhydrous solvent such as toluene, at elevated temperatures (around 140°C) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Selectfluor in acetonitrile at room temperature.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one in biological systems involves its interaction with specific molecular targets. For example, as a PD-1/PD-L1 inhibitor, it binds to the PD-L1 protein, preventing its interaction with PD-1 on T cells. This blockade enhances the immune response against cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one is unique due to the presence of both the isothiazole and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

Molecular Formula

C12H8N2OS

Molecular Weight

228.27 g/mol

IUPAC Name

2-pyridin-2-yl-1,2-benzothiazol-3-one

InChI

InChI=1S/C12H8N2OS/c15-12-9-5-1-2-6-10(9)16-14(12)11-7-3-4-8-13-11/h1-8H

InChI Key

FERJOBBPSYQFLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)C3=CC=CC=N3

Origin of Product

United States

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